molecular formula C20H22N4O4S2 B2983647 4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine CAS No. 851807-88-0

4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine

Cat. No.: B2983647
CAS No.: 851807-88-0
M. Wt: 446.54
InChI Key: SKZVVACTUGSLKY-UHFFFAOYSA-N
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Description

4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine is a complex organic compound that features a combination of heterocyclic structures, including imidazole, pyridine, and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, which can be synthesized through the condensation of glyoxal and ammonia . The pyridine moiety is introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups . The morpholine ring is then attached through a series of substitution and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways . The presence of multiple functional groups allows it to engage in diverse interactions, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine is unique due to its combination of multiple heterocyclic structures, which confer a broad range of chemical and biological properties. This structural complexity allows for versatile applications and interactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c25-19(24-9-8-22-20(24)29-15-16-2-1-7-21-14-16)17-3-5-18(6-4-17)30(26,27)23-10-12-28-13-11-23/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZVVACTUGSLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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